

An In-depth Technical Guide to Ethyl 2-(pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-pyridylacetate*

Cat. No.: *B1294560*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(pyridin-2-yl)acetate is a versatile heterocyclic building block extensively utilized in synthetic organic chemistry. This document provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity. While the compound itself has not demonstrated significant biological activity, it serves as a crucial precursor for a variety of heterocyclic systems, some of which exhibit promising pharmacological profiles. This guide consolidates key technical information, including detailed experimental protocols and spectroscopic data, to support its application in research and drug discovery endeavors.

Physicochemical Properties

Ethyl 2-(pyridin-2-yl)acetate is a clear to yellow liquid at room temperature.^[1] Its key physicochemical properties are summarized in the table below, compiled from various sources.

Property	Value	References
IUPAC Name	ethyl 2-(pyridin-2-yl)acetate	[1]
Synonyms	Ethyl 2-pyridylacetate, Ethyl 2-pyridineacetate	[2]
CAS Number	2739-98-2	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	[3]
Molecular Weight	165.19 g/mol	
Boiling Point	70 °C at 0.05 mmHg; 122 °C at 12 mmHg	
Density	1.084 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.497	[4]
Flash Point	110 °C (>230 °F)	[4]
Solubility	Soluble in water	[4]

Spectroscopic Data

¹H NMR Spectroscopy

While experimental spectra for the title compound are not widely published, the expected proton NMR signals can be predicted based on its structure and data from closely related analogs.

Predicted ¹H NMR (CDCl₃):

- Pyridine Ring Protons: Four signals in the aromatic region (δ 7.0-8.6 ppm). The proton adjacent to the nitrogen (at C6) would be the most downfield.
- Methylene Protons (-CH₂-): A singlet around δ 3.8 ppm.
- Ethyl Ester Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm.

¹³C NMR Spectroscopy

Similarly, the carbon NMR spectrum can be predicted.

Predicted ^{13}C NMR (CDCl_3):

- Carbonyl Carbon ($\text{C}=\text{O}$): A signal around δ 170 ppm.
- Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-155 ppm).
- Methylene Carbon ($-\text{CH}_2-$): A signal around δ 45 ppm.
- Ethyl Ester Carbons ($-\text{OCH}_2\text{CH}_3$): Signals around δ 61 ppm and δ 14 ppm.

Mass Spectrometry

The mass spectrum of ethyl 2-(pyridin-2-yl)acetate would be expected to show a molecular ion peak (M^+) at $m/z = 165$. Key fragmentation patterns would likely involve the loss of the ethoxy group ($-\text{OEt}$, $m/z = 45$) to give a fragment at $m/z = 120$, and the loss of the entire ethyl acetate moiety.

Synthesis and Experimental Protocols

The synthesis of ethyl 2-(pyridin-2-yl)acetate is well-established. A reliable method involves the metalation of α -picoline followed by carboxylation and subsequent esterification.

Synthesis Workflow

[Click to download full resolution via product page](#)

General synthesis workflow for ethyl 2-(pyridin-2-yl)acetate.

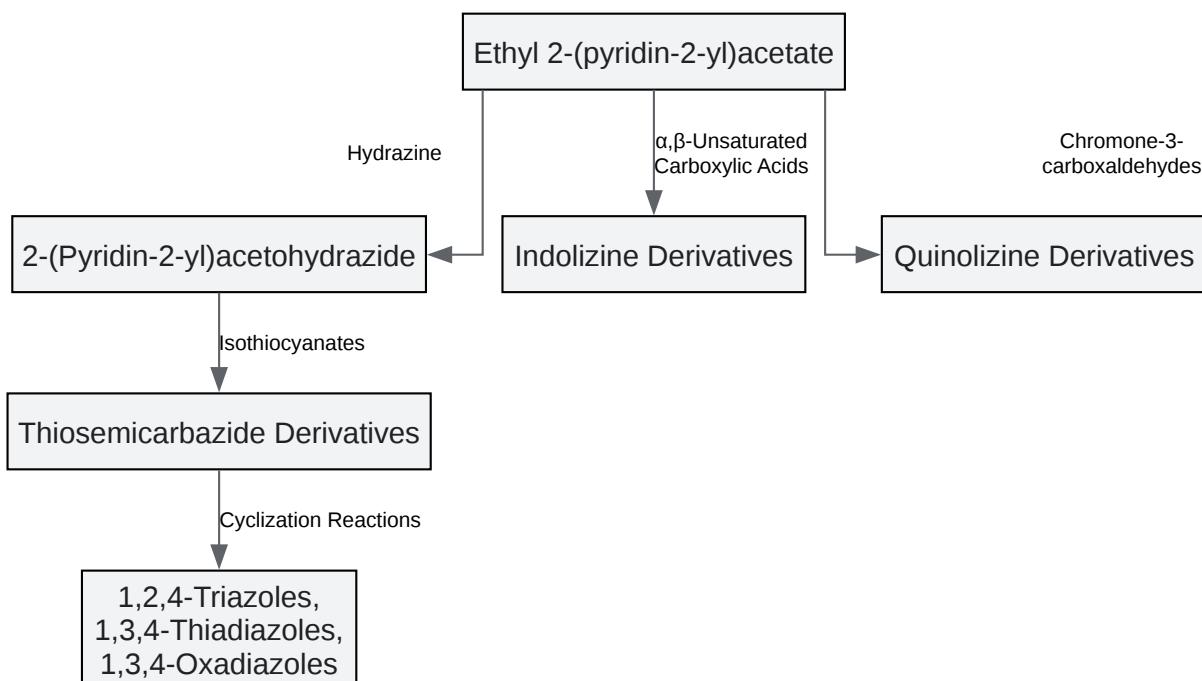
Detailed Experimental Protocol

The following protocol is adapted from a procedure published in *Organic Syntheses*.

Step 1: Preparation of 2-Pyridylacetic Acid

- In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare phenyllithium by reacting bromobenzene with lithium metal in anhydrous ether.
- To the resulting solution of phenyllithium, add α -picoline dropwise at a rate to maintain a gentle reflux.
- After the addition is complete, stir the mixture for an additional 30 minutes.
- Pour the resulting deep red-brown solution of picolyllithium onto an excess of crushed dry ice with vigorous shaking.
- Allow the mixture to warm to room temperature, and then add water to dissolve the salts. The aqueous layer contains the lithium salt of 2-pyridylacetic acid.

Step 2: Esterification to Ethyl 2-(pyridin-2-yl)acetate


- Remove the ether from the aqueous layer by distillation under reduced pressure.
- To the residue, add absolute ethanol and saturate the solution with dry hydrogen chloride gas while cooling in an ice bath.
- Let the esterification mixture stand overnight.
- Remove the ethanol by distillation under reduced pressure.
- Dissolve the residue in chloroform and neutralize with a paste of potassium carbonate in water.
- Stir the mixture vigorously while gently heating for 1 hour.
- Separate the chloroform layer, remove the solvent by distillation, and purify the residue by vacuum distillation to yield ethyl 2-(pyridin-2-yl)acetate.

Chemical Reactivity and Applications in Drug Development

Ethyl 2-(pyridin-2-yl)acetate is a valuable intermediate for the synthesis of more complex heterocyclic compounds, some of which are of interest in drug discovery. Its reactivity is centered around the active methylene group and the ester functionality.

Key Chemical Reactions

The active methylene group adjacent to the pyridine ring and the ester carbonyl allows for a variety of condensation and cyclization reactions.

[Click to download full resolution via product page](#)

Selected synthetic applications of ethyl 2-(pyridin-2-yl)acetate.

- Formation of Hydrazides and Subsequent Heterocycles: Reaction with hydrazine hydrate readily converts the ester to 2-(pyridin-2-yl)acetohydrazide. This hydrazide is a key intermediate for synthesizing a range of five-membered heterocycles, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, by reacting with appropriate reagents like isothiocyanates followed by cyclization.[2][5]

- Synthesis of Indolizine and Quinolizine Scaffolds: Ethyl 2-(pyridin-2-yl)acetate participates in annulation reactions to form fused heterocyclic systems. For instance, it is used in the synthesis of indolizine derivatives through reactions with α,β -unsaturated carboxylic acids and in the synthesis of quinolizines via cascade reactions with chromone-3-carboxaldehydes.^[4]

Relevance in Drug Discovery

While ethyl 2-(pyridin-2-yl)acetate itself is not known to have significant biological activity, the heterocyclic scaffolds derived from it are present in many biologically active molecules. For example, derivatives synthesized from this precursor have been investigated for their antimicrobial and antiviral properties.^[5] Therefore, its primary role in drug development is as a foundational scaffold for building more complex molecules with potential therapeutic applications.

Biological Activity and Signaling Pathways

There is currently a lack of significant evidence in the scientific literature to suggest that ethyl 2-(pyridin-2-yl)acetate possesses notable intrinsic biological activity or directly modulates specific signaling pathways. Its utility in the life sciences is predominantly as a synthetic precursor to compounds that are then evaluated for their biological effects.

Conclusion

Ethyl 2-(pyridin-2-yl)acetate is a cornerstone synthetic intermediate, providing access to a wide array of more complex heterocyclic structures. This guide has provided a detailed summary of its properties, a reliable synthesis protocol, and an overview of its chemical reactivity. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable starting point for the exploration of novel chemical entities based on pyridine-containing fused ring systems and other heterocyclic scaffolds. Future research may focus on further exploring the biological activities of the diverse range of compounds accessible from this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ETHYL 2-(PYRIDIN-2-YL)ACETATE | CAS 2739-98-2 [matrix-fine-chemicals.com]
- 2. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties [mdpi.com]
- 3. Ethyl 2-(pyridin-2-yl)acetate | CymitQuimica [cymitquimica.com]
- 4. 2739-98-2(ethyl 2-(pyridin-2-yl)acetate) | Kuujia.com [kuujia.com]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-(pyridin-2-yl)acetate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294560#iupac-name-ethyl-2-pyridin-2-yl-acetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com